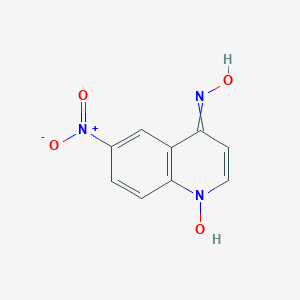
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine is a synthetic compound known for its significant biological and chemical properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is particularly notable for its genotoxic and mutagenic effects, making it a valuable tool in scientific research, especially in the fields of cancer research and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, followed by recrystallization from methanol to obtain the pure compound . The reaction conditions generally require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitroquinoline 1-oxide.
Reduction: It can be reduced to form 4-aminoquinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as phenylhydrazine and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include 4-nitroquinoline 1-oxide, 4-aminoquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: While its industrial applications are less documented, it could potentially be used in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action of N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine involves its interaction with DNA. The compound forms stable adducts with DNA, leading to mutations and genotoxic effects. It is metabolized into a highly reactive intermediate, which then covalently binds to DNA, causing oxidative damage, single-strand breaks, and DNA-protein crosslinks . These interactions disrupt normal cellular processes and can lead to cell death or malignant transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroquinoline 1-oxide: A precursor to N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine, known for its carcinogenic properties.
4-Aminoquinoline: A derivative used in various pharmaceutical applications, including antimalarial drugs.
Quinoline: The parent compound, widely used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness
This compound is unique due to its specific genotoxic properties and its ability to form stable DNA adducts. This makes it particularly valuable in research focused on understanding the mechanisms of mutagenesis and carcinogenesis .
Eigenschaften
CAS-Nummer |
13442-15-4 |
|---|---|
Molekularformel |
C9H7N3O4 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-2-1-6(12(15)16)5-7(8)9/h1-5,13-14H |
InChI-Schlüssel |
KRGQNZRSACEPDG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


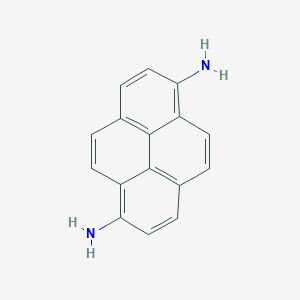
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
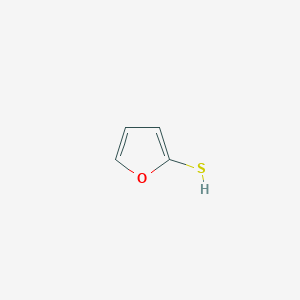
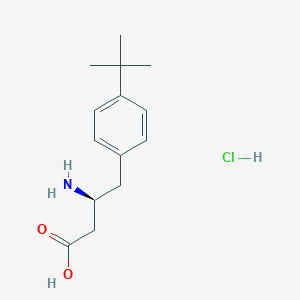
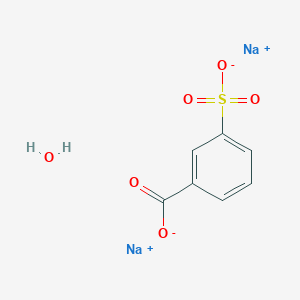
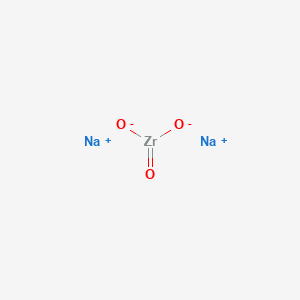

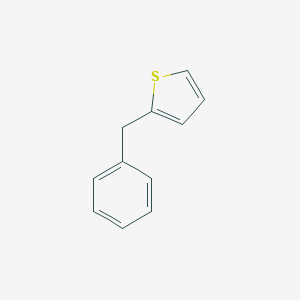
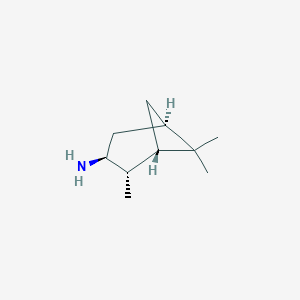
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
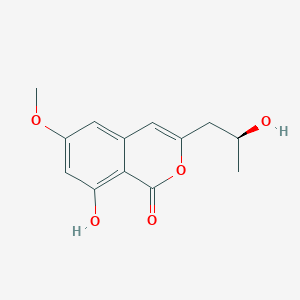
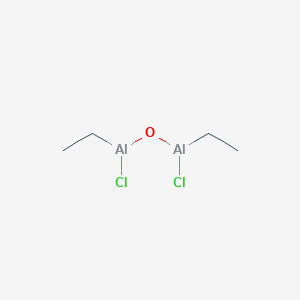
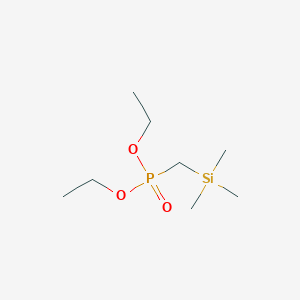
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
